1-(4-溴苯基)-3-甲基-1H-吡唑-4-甲醛

描述

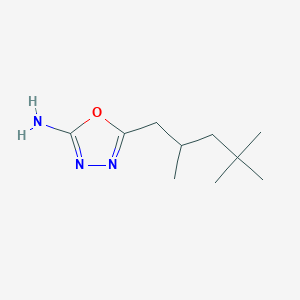

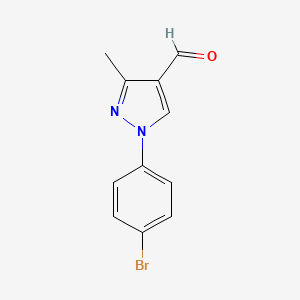

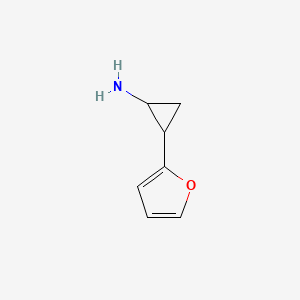

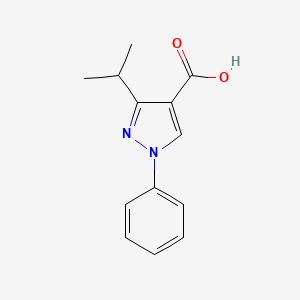

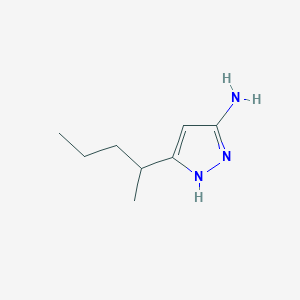

“1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a 4-bromophenyl group, a methyl group, and a carbaldehyde group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. The 4-bromophenyl group, the methyl group, and the carbaldehyde group would be attached to different positions on this ring .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The bromophenyl group might undergo reactions typical of aryl halides, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions . The pyrazole ring might participate in various reactions, including electrophilic substitution, nucleophilic substitution, and reduction .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as the presence of the bromine atom, the aromatic pyrazole and phenyl rings, and the polar carbaldehyde group would influence properties like solubility, melting point, boiling point, and reactivity .

科学研究应用

Antimicrobial Agents

1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde: has shown potential in the development of novel antimicrobial agents. Studies suggest that derivatives of this compound exhibit promising activity against Gram-positive pathogens, particularly in combating biofilm-associated infections caused by Enterococcus faecium . The compound’s structure allows for the synthesis of N-acyl-α-amino acids and oxazoles, which are significant in drug design for their antimicrobial and antibiofilm actions .

Pharmacological Research

In pharmacology, this compound is a precursor for synthesizing various biologically active derivatives. These derivatives have been evaluated for their antileishmanial and antimalarial activities, showing significant potential as pharmacophores for preparing safe and effective agents against these diseases . Molecular docking studies further justify the compound’s utility in developing new treatments.

Organic Synthesis

The compound serves as an important raw material in organic synthesis. It acts as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals . Its bromophenyl moiety is particularly valuable for creating compounds with desired biological activities.

Materials Science

In materials science, derivatives of this compound have been utilized in the construction of multivalent supramolecular assemblies. These assemblies exhibit organic room-temperature phosphorescence (RTP) and are used in soft materials and cell imaging applications . The compound’s versatility in forming noncovalent interactions makes it suitable for creating advanced materials with specific optical properties.

Environmental Science

While direct applications in environmental science are not explicitly documented for this compound, related bromophenyl compounds are used in the synthesis of materials and chemicals that may have environmental applications. These include the development of sensors, filters, and other materials designed to detect or mitigate environmental pollutants .

Toxicology

The compound’s derivatives are also relevant in toxicology studies. For instance, brorphine, a related compound, has been investigated for its opioid analgesic properties and potential risks associated with its use as a designer drug . Understanding the toxicological profile of such derivatives is crucial for assessing their safety and environmental impact.

安全和危害

未来方向

Given the wide range of biological activities exhibited by pyrazole derivatives, “1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde” could be a potential candidate for further study in medicinal chemistry . Future research could explore its synthesis, properties, and potential biological activities in more detail.

作用机制

Target of action

Pyrazoles, which is the class of compounds that “1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde” belongs to, are known to interact with various biological targets. For instance, some pyrazoles have been found to inhibit the activity of enzymes like acetylcholinesterase .

Mode of action

The mode of action of pyrazoles can vary greatly depending on their specific structure and the target they interact with. Some pyrazoles can inhibit enzyme activity, while others might interact with cell receptors or other cellular components .

Biochemical pathways

Pyrazoles can affect various biochemical pathways. For example, some pyrazoles have been found to affect the production of reactive oxygen species, which are involved in many cellular processes and can contribute to oxidative stress .

Result of action

The result of a compound’s action depends on its mode of action and the biochemical pathways it affects. Some pyrazoles, for example, have been found to have antimicrobial, anti-inflammatory, and antitumor activities .

属性

IUPAC Name |

1-(4-bromophenyl)-3-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c1-8-9(7-15)6-14(13-8)11-4-2-10(12)3-5-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTTUVPUCFDKEJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(3-Aminobenzenesulfonyl)piperidin-4-yl]methanol](/img/structure/B1438119.png)

![4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonamide](/img/structure/B1438122.png)